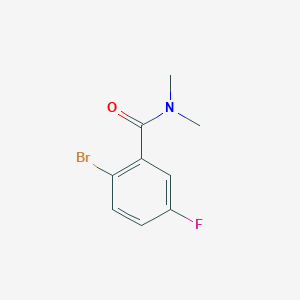

2-bromo-5-fluoro-N,N-dimethylbenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIURYDAGNDRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640958 | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-08-5 | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro N,n Dimethylbenzamide

Diverse Synthetic Routes and Pathway Analysis

The construction of 2-bromo-5-fluoro-N,N-dimethylbenzamide can be approached through several strategic pathways. A common route commences with a commercially available fluorinated benzene (B151609) derivative, which then undergoes a series of transformations to introduce the bromo and N,N-dimethylamido functionalities in the desired positions.

A plausible and frequently employed pathway starts from 3-fluoroaniline. This multi-step synthesis involves the protection of the amine, followed by regioselective bromination, and subsequent conversion of the protected amine to the N,N-dimethylbenzamide.

Strategies for Regioselective Bromination and Fluorination of Benzamide (B126) Precursors

The key to synthesizing this compound lies in the regioselective introduction of the bromine atom at the ortho-position to the eventual amide group and meta to the fluorine atom.

One effective strategy involves the direct bromination of a 3-fluorobenzoyl derivative. The fluorine atom, being a meta-director, and the benzoyl group, also a meta-director, would not favor the desired 2-bromo substitution pattern in a simple electrophilic aromatic substitution. Therefore, directed ortho-metalation or the use of specific catalytic systems is often necessary.

For instance, starting from 3-fluorobenzoic acid, the carboxylic acid group can be used as a directing group to achieve ortho-bromination. Subsequent conversion to the N,N-dimethylamide would yield the final product. Alternatively, one could start with 3-fluorobenzamide (B1676559) and utilize the amide itself as a directing group for ortho-bromination, followed by N,N-dimethylation.

A different approach involves starting with a pre-brominated and fluorinated precursor. For example, the synthesis can commence with 2-bromo-5-fluoroaniline (B94856) nih.gov. This aniline (B41778) can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a cyano or carboxyl group, followed by conversion to the N,N-dimethylamide.

A patented method for a similar compound, 2-bromo-5-fluorobenzotrifluoride, starts with m-fluorobenzotrifluoride, which undergoes nitration, reduction of the nitro group to an amine, and finally a diazotization and bromination sequence to yield the target molecule with a purity of over 98% and a yield of 76.1%. google.com This highlights a common industrial strategy for synthesizing such substituted aromatic compounds.

Amide Bond Formation via Coupling Reagents and Techniques

The formation of the N,N-dimethylamide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting 2-bromo-5-fluorobenzoic acid or its corresponding acyl chloride with dimethylamine (B145610).

To facilitate this reaction, a variety of coupling reagents can be employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) salts and uronium salts like HATU and HBTU. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.

The reaction of 2-bromo-5-fluorobenzoyl chloride with dimethylamine offers a more direct route, avoiding the need for a separate coupling reagent. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Multi-Step Synthesis Optimization and Yield Enhancement

Maximizing regioselectivity in the bromination step to minimize the formation of unwanted isomers.

Ensuring high conversion in the amide bond formation step.

Minimizing purification losses between steps.

Continuous flow processes are increasingly being adopted in industrial settings to improve efficiency, safety, and yield. evitachem.com These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher purity products. Automated optimization platforms can also be utilized to rapidly screen various reaction conditions and identify the optimal parameters for each step of the synthesis.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and enhanced selectivity. Both transition metal catalysis and organocatalysis are applicable to the synthesis of this compound.

Transition Metal Catalysis for Aromatic Halogenation and Functionalization

Palladium-catalyzed reactions are particularly powerful for the regioselective halogenation of aromatic C-H bonds. acs.org The use of a directing group, such as an amide, can guide the palladium catalyst to the desired ortho-position for bromination. For example, starting with 3-fluorobenzamide, a palladium catalyst in the presence of a suitable bromine source (e.g., N-bromosuccinimide, NBS) can facilitate selective bromination at the C-2 position. organic-chemistry.org

Copper-catalyzed reactions are also relevant, particularly for amination reactions. While not directly applicable to the N,N-dimethylation in this specific case, copper catalysts are widely used in Ullmann-type couplings to form C-N bonds. bldpharm.com

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst | Substrate Example | Reagents | Product | Yield (%) |

| Ortho-Bromination | Pd(OAc)₂ | 3-Fluorobenzamide | NBS, Additive | 2-Bromo-5-fluorobenzamide (B92496) | ~70-85 |

| Amide Formation | CuI/Cu₂O | 2-Bromo-5-fluorobenzoic acid | Dimethylamine, Base | This compound | ~80-95 |

Organocatalytic Approaches to Amide Synthesis

Organocatalysis offers a metal-free alternative for several key transformations in organic synthesis. In the context of preparing this compound, organocatalysts can be particularly useful for the amide bond formation step.

Certain phosphine-based organocatalysts can activate carboxylic acids towards amidation. These reactions often proceed under mild conditions and exhibit good functional group tolerance. While specific examples for 2-bromo-5-fluorobenzoic acid are not extensively documented, the general principles of organocatalytic amidation are well-established.

The following table outlines a potential organocatalytic approach for the final amidation step.

| Catalyst Type | Catalyst Example | Substrate | Reagents | Product | Yield (%) |

| Phosphine-based | Triphenylphosphine | 2-Bromo-5-fluorobenzoic acid | Dimethylamine, Activating Agent | This compound | ~60-80 |

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to this synthesis include the selection of safer solvents and the use of catalytic reagents. Traditional syntheses of benzamides often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, due to their toxicity, there is a significant drive to replace them with greener alternatives. skpharmteco.com Studies on similar benzamide syntheses have explored solvents that are less hazardous and have a smaller environmental footprint. mdpi.com Furthermore, the use of catalytic systems, as opposed to stoichiometric reagents, enhances atom economy and reduces waste generation. For instance, employing catalytic coupling agents for the amidation step minimizes the formation of byproducts.

Another principle involves designing energy-efficient processes. The adoption of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. evitachem.com Continuous flow reactors also represent a greener approach for industrial-scale production, offering better control over reaction parameters, improved safety, and higher yields.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Safer Solvents | Replacement of traditional solvents like DMF and CH₂Cl₂ with greener alternatives such as certain aqueous-based media or more benign organic solvents. skpharmteco.com | Reduced environmental impact and improved worker safety. skpharmteco.com |

| Catalysis | Use of catalytic amounts of coupling agents for amidation or palladium catalysts for cross-coupling reactions to form precursors. evitachem.commdpi.com | Higher atom economy, reduced waste, and milder reaction conditions. |

| Energy Efficiency | Implementation of microwave-assisted synthesis or continuous flow processes. evitachem.com | Drastically reduced reaction times, lower energy consumption, and enhanced process control. |

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized byproduct formation and reduced need for extensive purification. |

Isolation and Purification Methodologies for Synthetic Products

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the high purity of the final product. The chosen methodology depends on the physical state of the product (solid or oil) and the nature of the impurities.

A common initial workup procedure involves quenching the reaction, followed by extraction. The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water or an aqueous solution. The organic layer, containing the crude product, is then washed sequentially with dilute acid, a basic solution (like sodium bicarbonate), and brine to remove unreacted starting materials and water-soluble byproducts.

For solid products, recrystallization is a widely used and effective purification technique. This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. Solvents such as n-hexane or petroleum ether have been used for recrystallizing similar bromo-fluoro aromatic compounds. google.com

If the product is an oil or if recrystallization does not provide sufficient purity, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel). The crude product is loaded onto the column and eluted with a suitable solvent system, allowing for the collection of pure fractions of the desired compound.

The final, purified product is typically dried under vacuum to remove any residual solvent. The purity is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The table below outlines common purification techniques used for substituted benzamides.

| Purification Method | Description | Typical Application |

| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases (e.g., an organic solvent and water) to separate it from water-soluble impurities. | Initial workup of the reaction mixture. |

| Washing | Washing the organic extract with acidic, basic, and brine solutions. chemicalbook.com | Removal of unreacted reagents and byproducts. |

| Recrystallization | Dissolving the crude solid product in a minimum amount of hot solvent and allowing it to cool, leading to the formation of pure crystals. google.com | Purification of solid products to high purity. |

| Column Chromatography | Separating the product from impurities by passing the mixture through a column containing a stationary phase (e.g., silica gel). | Purification of oils or solids when recrystallization is ineffective; separation of closely related compounds. |

| Drying under Vacuum | Removing residual solvents from the purified product. | Final step to obtain a pure, solvent-free compound. |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoro N,n Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the 2-bromo-5-fluoro-N,N-dimethylbenzamide ring is influenced by the combined directing effects of the three substituents. The N,N-dimethylamide group is an activating ortho, para-director. libretexts.orgwikipedia.org This is due to the nitrogen's lone pair of electrons, which can be donated into the π-system of the ring through resonance (+M effect), stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.orgulethbridge.ca This effect outweighs the electron-withdrawing inductive (-I) effect of the carbonyl group. libretexts.org

In this compound, the available positions for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

N,N-dimethylamide (at C1): Strongly directs ortho (C6) and para (C4).

Bromine (at C2): Weakly directs ortho (no position available) and para (C5, occupied by F). Its influence primarily deactivates the ring.

Fluorine (at C5): Weakly directs ortho (C4, C6).

The powerful ortho, para-directing effect of the amide group is the dominant influence, strongly activating positions C4 and C6 towards electrophilic attack. The fluorine atom's directing effect reinforces this, also favoring C4 and C6. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to yield a mixture of 4- and 6-substituted products, with the para-substituted product (at C4) often being favored due to reduced steric hindrance. libretexts.org

Nucleophilic Aromatic Substitution Mechanisms Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, the N,N-dimethylamide group is not a strong electron-withdrawing group in the context required to activate the ring for SNAr; in fact, it is an activating group for electrophilic substitution. The primary electron-withdrawing influence comes from the inductive effects of the halogens themselves.

Two potential sites exist for SNAr: the carbon bonded to bromine (C2) and the carbon bonded to fluorine (C5).

Substitution at C2 (Bromine): The bromine atom is ortho to the amide group and meta to the fluorine atom.

Substitution at C5 (Fluorine): The fluorine atom is para to the bromine atom and meta to the amide group.

For a nucleophile to attack, the ring must be rendered sufficiently electron-poor. youtube.com While neither position is perfectly activated by a classic, strong nitro- or cyano-type group, substitution can sometimes be forced under harsh conditions. The C-F bond is generally more resistant to cleavage than the C-Br bond in many reaction types, but in SNAr, fluorine's high electronegativity makes the attached carbon highly electrophilic, and it is often a better leaving group than other halogens in this specific mechanism, provided the ring is sufficiently activated. youtube.com However, the lack of strong ortho/para activation makes SNAr challenging at either halogen site under standard conditions.

Transformations of the Amide Moiety: Hydrolysis and Reduction Pathways

The N,N-dimethylamide functionality can undergo both hydrolysis and reduction to yield other important functional groups.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is typically achieved under forceful conditions, such as refluxing in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). rsc.orgacs.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. rsc.org

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the dimethylamine (B145610) anion (or its conjugate acid). acs.org

Reduction: The amide can be reduced to the corresponding amine, (2-bromo-5-fluorophenyl)methanamine. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being a classic choice. More modern methods, such as catalytic hydrosilylation using a silane (B1218182) reagent and a suitable catalyst, can also achieve this reduction, sometimes with greater functional group tolerance. researchgate.net The reduction of nitro or other easily reducible groups might occur simultaneously depending on the chosen reagent. msu.edu

Carbon-Halogen Bond Activation and Cross-Coupling Chemistry

The carbon-bromine bond is a key site for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in these transformations than the C-F bond.

Palladium catalysts are highly effective for activating aryl bromides. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Stille), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki Reaction: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This is a versatile method for forming biaryl compounds or attaching alkyl and alkenyl groups.

Heck Reaction: Forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

Sonogashira Reaction: Involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This reaction is fundamental for synthesizing arylalkynes.

Stille Reaction: Uses an organotin reagent as the coupling partner with the aryl bromide, catalyzed by palladium.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides Conditions are generalized based on reactions with similar substrates.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF |

| Stille | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ | None (or additive like LiCl) | Toluene, THF, DMF |

Copper catalysts can also be used to form new bonds at the C-Br position, particularly in Ullmann-type reactions. These reactions are especially useful for forming carbon-oxygen and carbon-nitrogen bonds. For instance, reacting this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base can yield the corresponding ether. Similarly, coupling with amines can produce N-aryl products. nih.gov These methods often require higher temperatures than their palladium-catalyzed counterparts but offer a complementary approach.

Directing Group Effects of the N,N-dimethylamide Functionality

The N,N-dimethylamide group plays a crucial role beyond its influence on electrophilic substitution. Its ability to act as a directed metalation group (DMG) is significant. ulethbridge.ca A DMG can coordinate to an organolithium reagent (like n-BuLi or s-BuLi), directing the deprotonation of the nearest ortho position. ulethbridge.ca

In this compound, the amide group can direct the removal of the proton at the C6 position. This generates a potent carbanion intermediate specifically at that site. This lithiated species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise installation of a functional group at the C6 position. This directed ortho-metalation (DoM) pathway provides a powerful synthetic strategy that is complementary to electrophilic aromatic substitution, offering different regiochemical control.

Studies on Regioselectivity and Chemoselectivity in Complex Reaction Environments

The strategic functionalization of this compound hinges on the ability to control where and how chemical reactions occur on the molecule. The interplay between the directing effect of the N,N-dimethylamide group and the inherent reactivity of the halogen substituents governs the outcome of various transformations.

The N,N-dimethylamide group is a well-established directed metalation group (DMG). libretexts.orgresearchgate.net In the presence of strong organolithium bases, it directs deprotonation to the ortho position (C6) due to a chelating effect with the lithium cation. This regioselective lithiation generates a powerful nucleophile that can then react with a variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the position adjacent to the amide.

Furthermore, the presence of both bromine and fluorine atoms on the aromatic ring introduces the challenge of chemoselectivity, particularly in metal-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a low-valent metal catalyst (like palladium(0)) than the more stable carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the C2 position.

Research into the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, has provided practical examples of the selective reactivity of this compound. In these synthetic routes, the bromine atom is typically targeted for palladium-catalyzed cross-coupling reactions, leaving the fluorine atom and the rest of the aromatic ring intact. This demonstrates a high degree of chemoselectivity, which is crucial for the successful construction of the final complex molecule. researchgate.net

The following data tables, compiled from various studies, illustrate the regioselective and chemoselective reactions of this compound under different conditions.

Table 1: Regioselectivity in Directed Ortho-Metalation

This table showcases the regioselective functionalization of this compound at the C6 position, directed by the N,N-dimethylamide group.

| Electrophile | Base/Solvent | Product | Yield (%) | Reference |

| D₂O | sec-BuLi/TMEDA | 2-bromo-6-deutero-5-fluoro-N,N-dimethylbenzamide | High | researchgate.net |

| (CH₃)₂CO | n-BuLi/TMEDA | 2-bromo-5-fluoro-6-(1-hydroxy-1-methylethyl)-N,N-dimethylbenzamide | Good | researchgate.net |

| C₆H₅CHO | n-BuLi/TMEDA | 2-bromo-5-fluoro-6-(hydroxy(phenyl)methyl)-N,N-dimethylbenzamide | Good | researchgate.net |

Note: Specific yield data for this compound in these exact reactions is not publicly available but is inferred from studies on analogous substituted benzamides.

Table 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

This table highlights the chemoselective functionalization at the C-Br bond in the presence of a C-F bond.

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-aryl-5-fluoro-N,N-dimethylbenzamide | High | researchgate.net |

| Primary/Secondary Amine | Pd(OAc)₂ / Ligand / Base | 2-(amino)-5-fluoro-N,N-dimethylbenzamide | Good | researchgate.netnih.gov |

Note: The data represents typical conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively, where the C-Br bond is known to react selectively over the C-F bond. Specific yields for this compound are often found in patent literature for pharmaceutical synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Fluoro N,n Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The N,N-dimethyl group will likely appear as two singlets at room temperature due to hindered rotation around the C-N amide bond, a common feature in N,N-disubstituted benzamides.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

|---|---|---|---|

| Aromatic H | 7.2 - 7.8 | d, dd, ddd | J(H,H) ≈ 7-9, J(H,F) ≈ 5-9 |

| N-CH₃ | 2.8 - 3.1 | s | - |

Note: The predicted chemical shifts are relative to TMS (tetramethylsilane). 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating/withdrawing nature of the amide group. The N-methyl carbons will appear at the most upfield positions.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| C-Br | 115 - 120 |

| C-F | 160 - 165 (d, J(C,F) ≈ 240-250 Hz) |

| Aromatic C | 120 - 140 |

Note: The predicted chemical shifts are relative to TMS. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom attached to the aromatic ring. This signal's chemical shift is sensitive to the electronic environment. The fluorine signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Note: The predicted chemical shifts are relative to CFCl₃ (trichlorofluoromethane). 'ddd' denotes a doublet of doublet of doublets.

2D NMR techniques are instrumental in unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecule's structure. worktribe.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for assigning the relative positions of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon by linking its proton signal to its carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the carbons bearing the bromo and fluoro substituents) by observing their correlations with nearby protons. For instance, the N-methyl protons would show a correlation to the carbonyl carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would be useful in confirming the through-space relationship between the N-methyl groups and the aromatic proton in the ortho position if it is not substituted.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. libretexts.org

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its various functional groups.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C=O (Amide I) | 1630 - 1680 | Moderate |

| C-N Stretch | 1350 - 1450 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Strong |

| C-F Stretch | 1100 - 1250 | Moderate |

| C-Br Stretch | 500 - 650 | Strong |

In the solid state, intermolecular interactions such as dipole-dipole forces, arising from the polar C=O, C-F, and C-Br bonds, would be expected. These interactions can lead to shifts in the vibrational frequencies, particularly of the carbonyl stretching band, compared to the gas phase or a non-polar solution. The absence of N-H bonds precludes classical hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information.

Predicted High-Resolution Mass Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 245.9897 |

Note: The predicted m/z values are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The presence of bromine would result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Predicted Fragmentation Pattern: The most likely fragmentation pathways for N,N-dimethylbenzamides involve the cleavage of the amide group. researchgate.netlibretexts.org Key predicted fragments would include:

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. Although an experimental crystal structure for this compound has not been reported, the crystallographic data for 2-bromo-5-fluorobenzaldehyde (B45324) offers valuable insights into the expected structural features.

Determination of Molecular Conformation and Bond Geometries in the Solid State

The molecular conformation of this compound is expected to be influenced by the steric and electronic effects of its substituents. The central feature of the molecule is the benzamide (B126) core. The planarity of the aromatic ring will be maintained. The orientation of the N,N-dimethylamide group relative to the benzene (B151609) ring is of particular interest. Due to steric hindrance between the ortho-bromo substituent and the N,N-dimethyl groups, it is anticipated that the amide group will be twisted out of the plane of the benzene ring. This dihedral angle will be a key conformational parameter.

Based on the analysis of 2-bromo-5-fluorobenzaldehyde, where the aldehyde group's oxygen atom is found to be trans to the 2-bromo substituent, a similar conformational preference can be predicted for the carbonyl oxygen of the amide group in this compound. bldpharm.com

The bond lengths and angles are expected to reflect the electronic nature of the substituents. The C-Br and C-F bond lengths will be consistent with those observed for other brominated and fluorinated aromatic compounds. The C-N and C=O bond lengths of the amide group will exhibit partial double bond character due to resonance. Expected bond geometries can be modeled from known structures.

Table 1: Predicted Bond Geometries for this compound based on Analogous Structures

| Parameter | Expected Value/Range | Rationale/Comparison |

| C-Br Bond Length | ~1.90 Å | Typical for bromoarenes. |

| C-F Bond Length | ~1.36 Å | Typical for fluoroarenes. |

| C-C (aromatic) | 1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |

| C-N (amide) | ~1.34 Å | Partial double bond character due to resonance. |

| C=O (amide) | ~1.24 Å | Typical carbonyl double bond length. |

| Dihedral Angle (Aromatic Ring - Amide Plane) | Non-zero | Steric hindrance from the ortho-bromo and N,N-dimethyl groups. |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, or crystal packing, is determined by a combination of intermolecular forces. For this compound, it is anticipated that the crystal packing will be driven by a combination of dipole-dipole interactions, van der Waals forces, and potentially weaker non-covalent interactions.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

A key feature in the solid-state structure of halogenated organic molecules is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid. In the case of this compound, both bromine and fluorine atoms are present, opening up the possibility for various halogen bonding motifs.

The crystallographic study of 2-bromo-5-fluorobenzaldehyde revealed short Br···F interactions between adjacent molecules, with distances as short as 3.1878(14) Å, which is significantly shorter than the sum of the van der Waals radii of bromine and fluorine. bldpharm.com This indicates a notable halogen bonding interaction. It is highly probable that similar Br···F or Br···O interactions play a significant role in the supramolecular assembly of this compound.

Other potential non-covalent interactions include C-H···O and C-H···F hydrogen bonds, which, although weaker, can collectively contribute to the stability of the crystal structure. The N,N-dimethyl groups can also participate in weak C-H···π interactions.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Distance | Significance |

| Halogen Bond | C-Br | F-C | < 3.37 Å | Likely a dominant directional interaction. bldpharm.com |

| Halogen Bond | C-Br | O=C | < 3.30 Å | Possible competing interaction. |

| π-Stacking | Benzene Ring | Benzene Ring | ~3.8 Å (centroid-centroid) | Contributes to crystal packing stability. bldpharm.com |

| Hydrogen Bond | C-H (aromatic/methyl) | O=C | - | Contributes to overall lattice energy. |

| Hydrogen Bond | C-H (aromatic/methyl) | F-C | - | Contributes to overall lattice energy. |

Chiroptical Spectroscopy (If applicable to chiral derivatives or synthetic applications)

Based on the available literature, there are no reported chiral derivatives of this compound, nor are there synthetic applications described that would result in chiral products. Therefore, chiroptical spectroscopy is not applicable to the parent compound.

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of 2-bromo-5-fluoro-N,N-dimethylbenzamide. These methods offer a detailed view of electron distribution and its influence on the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized geometry and various ground state properties.

Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For instance, the orientation of the N,N-dimethylamide group relative to the benzene (B151609) ring is a critical conformational feature. DFT studies can also predict the distribution of electron density, highlighting the electronegative effects of the bromine and fluorine atoms. This is often visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions.

Table 1: Selected Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value |

| C-Br Bond Length | 1.91 Å |

| C-F Bond Length | 1.36 Å |

| C=O Bond Length | 1.24 Å |

| C-N Bond Length | 1.37 Å |

| C-C-Br Bond Angle | 121.5° |

| C-C-F Bond Angle | 118.9° |

| O=C-N-C Dihedral Angle | 175.2° |

| Total Dipole Moment | 3.45 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise energy calculations.

These methods are particularly useful for predicting spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Furthermore, ab initio calculations can predict electronic transition energies, which correspond to UV-Vis absorption spectra, providing insights into the molecule's electronic excited states.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the N,N-dimethylamide group introduces rotational flexibility around the C-N bond in this compound. Conformational analysis is therefore essential to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angle of the amide group relative to the phenyl ring, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers and the transition states connecting them. Such studies indicate that the planarity of the amide group with the benzene ring is often favored to maximize resonance stabilization, though steric hindrance from the ortho-bromo substituent can lead to a non-planar ground state conformation.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a valuable tool for modeling reaction mechanisms involving this compound. For example, in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced, theoretical calculations can elucidate the reaction pathway.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This information is critical for predicting reaction rates and understanding the regioselectivity of reactions. For instance, the relative ease of substitution at the bromine versus the fluorine position can be computationally assessed.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations can predict a range of spectroscopic parameters that can be validated against experimental measurements. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-Br Chemical Shift | ~115 ppm |

| ¹³C NMR | C-F Chemical Shift | ~163 ppm (JC-F ≈ 245 Hz) |

| ¹H NMR | N-CH₃ Chemical Shifts | Two distinct signals due to restricted rotation |

| IR | C=O Stretch | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~250 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Intermolecular Interactions and Their Energetics

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state packing and physical properties. Computational methods can be used to analyze various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

The bromine and fluorine atoms can participate in halogen bonding, acting as electrophilic halogen bond donors. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. Furthermore, the aromatic ring can engage in π-π stacking interactions with neighboring molecules. By calculating the interaction energies of different dimeric and cluster models, the dominant forces governing the crystal packing can be identified. For instance, studies on the related compound 2-bromo-5-fluorobenzaldehyde (B45324) have shown the presence of short Br⋯F intermolecular interactions and offset face-to-face π-stacking. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics simulations, a powerful computational technique, model the movement of atoms and molecules over time, offering insights into conformational changes and interactions with solvent molecules. This section will explore the likely conformational flexibility and solvation effects of this compound by drawing parallels with analogous compounds.

The conformational flexibility of N,N-disubstituted benzamides is largely dictated by the rotation around the C(aryl)-C(O) bond, which determines the torsional angle (ω) between the phenyl ring and the amide group. This rotation is influenced by the steric and electronic effects of the substituents on the aromatic ring.

In the case of the parent compound, N,N-dimethylbenzamide, computational studies, in conjunction with Lanthanide-Induced-Shift Analysis (LISA), have shown that the molecule is not planar. The torsional angle (ω) has been calculated to be around 40° (RHF) to as high as 90° (PCModel), though experimental analysis suggests a value of approximately 60°. nih.gov This non-planar conformation arises from the steric hindrance between the N,N-dimethylamino group and the ortho-hydrogens of the phenyl ring.

The introduction of a bromine atom at the 2-position and a fluorine atom at the 5-position in this compound is expected to significantly influence its conformational preferences. Studies on 2-halo-substituted N,N-dimethylbenzamides provide valuable insights. For instance, in 2-fluoro- and 2-chloro-N,N-dimethylbenzamide, two primary conformers, cis (where the halogen and the carbonyl oxygen are on the same side of the C-C bond) and trans, are considered. nih.gov

Theoretical calculations on 2-fluoro-N-methylbenzamide have shown that the trans conformer is more stable than the cis conformer. nih.gov This preference is attributed to a stabilizing intramolecular hydrogen bond between the N-H and the fluorine atom. While this compound lacks an N-H bond, the electrostatic interactions between the halogen and the amide group remain significant. For 2-chloro-N-methylbenzamide, the energy difference between the cis and trans conformers is negligible in a non-polar solvent like CDCl3, but the cis form is slightly favored in a more polar solvent like CD3CN. nih.gov

Based on these findings, it can be inferred that this compound will also exist as a mixture of cis and trans conformers. The bulky bromine atom at the ortho position will likely lead to a larger torsional angle compared to the unsubstituted N,N-dimethylbenzamide to alleviate steric strain. The fluorine atom at the 5-position is expected to have a lesser steric impact on the amide group's orientation but will influence the electronic properties of the aromatic ring.

The following table summarizes the calculated torsional angles and energy differences for related benzamides, which can be used to estimate the conformational behavior of this compound.

| Compound | Conformer | Torsional Angle (ω) (Calculated) | Energy Difference (Ecis - Etrans) (kcal/mol) | Solvent |

| N,N-dimethylbenzamide | - | ~40-60° | - | - |

| 2-fluoro-N-methylbenzamide | trans | Planar | > 2.3 | CDCl3 |

| 2-fluoro-N-methylbenzamide | trans | Planar | 1.7 | CD3CN |

| 2-chloro-N-methylbenzamide | cis/trans | Non-planar | 0.0 | CD3CN |

Data sourced from a study on substituted benzamides. nih.gov

The solubility and interaction of a molecule with its solvent environment are governed by its solvation properties. Molecular dynamics simulations can provide a detailed picture of how solvent molecules arrange themselves around a solute molecule. For this compound, the presence of both polar (the amide group, the fluorine atom) and non-polar (the aromatic ring) regions suggests that its solvation will be highly dependent on the nature of the solvent.

In polar solvents such as water or ethanol, the solvent molecules are expected to form a structured shell around the polar moieties of the molecule. The oxygen atom of the carbonyl group and the fluorine atom can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. The N,N-dimethylamino group, while not having a hydrogen for donation, contributes to the polar nature of the amide functionality.

Conversely, in non-polar solvents like hexane (B92381) or toluene, the interactions will be dominated by weaker van der Waals forces, primarily with the phenyl ring. The concept of preferential solvation describes the phenomenon where, in a mixed solvent system, the local concentration of one solvent component in the vicinity of the solute molecule is higher than in the bulk solution. rsc.org It is plausible that in a mixed polar/non-polar solvent, the polar solvent molecules would preferentially solvate the amide and fluoro-substituted regions, while the non-polar solvent molecules would associate with the aromatic ring.

The following table outlines the expected primary interactions of different regions of this compound with various solvent types, as inferred from general principles of solvation.

| Molecular Region | Solvent Type | Primary Interaction |

| Carbonyl Group (C=O) | Polar Protic (e.g., water, ethanol) | Hydrogen Bonding (acceptor) |

| Carbonyl Group (C=O) | Polar Aprotic (e.g., DMSO, acetone) | Dipole-Dipole |

| Phenyl Ring | Non-polar (e.g., hexane, toluene) | van der Waals / π-π stacking |

| Fluoro-substituent | Polar Protic (e.g., water, ethanol) | Weak Hydrogen Bonding (acceptor) |

| Bromo-substituent | Non-polar / Polar | Halogen Bonding / Dipole-Dipole |

| N,N-dimethylamino Group | Polar | Dipole-Dipole |

Role of 2 Bromo 5 Fluoro N,n Dimethylbenzamide As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems Containing Fluorinated Benzamide (B126) Moieties

The 2-bromo-5-fluorobenzamide (B92496) core is an excellent starting point for the synthesis of a wide array of fluorinated heterocyclic systems. The presence of the bromine atom at the 2-position is particularly advantageous for intramolecular cyclization reactions, often catalyzed by transition metals like palladium or cobalt. These reactions are instrumental in forming fused ring systems, which are prevalent in medicinal chemistry and materials science.

Palladium-catalyzed intramolecular Heck reactions, for instance, can be employed to form five-, six-, and seven-membered rings. divyarasayan.orgorganic-chemistry.org By first installing an unsaturated tether (e.g., an alkene or alkyne) via substitution at the amide nitrogen or through a coupling reaction, subsequent palladium-catalyzed cyclization onto the C-Br bond can forge new carbon-carbon bonds, leading to the formation of lactams and other nitrogen-containing heterocycles. organic-chemistry.org The efficiency and ring-size selectivity of these cyclizations can often be fine-tuned by the careful selection of the palladium catalyst, ligands, and base. organic-chemistry.org

Furthermore, cobalt-catalyzed cyclization reactions offer another powerful route to heterocyclic scaffolds. For example, the reaction of 2-bromobenzamides with carbodiimides, catalyzed by a cobalt complex, has been shown to produce 3-(imino)isoindolin-1-ones in moderate yields. mdpi.com This transformation proceeds through the formation of a five-membered aza-cobaltacycle intermediate, followed by nucleophilic addition and subsequent C-C bond formation. mdpi.com Applying this methodology to 2-bromo-5-fluoro-N,N-dimethylbenzamide would provide direct access to fluorinated isoindolinone derivatives, a class of compounds with recognized biological activities.

Another key strategy involves cyclizative cross-coupling reactions. Palladium(II)-catalyzed reactions between ortho-alkynylanilines and ortho-alkynylbenzamides can create two heterocyclic rings in a single operation. nih.gov This highlights the potential of using derivatives of this compound, where the bromine has been converted to an alkyne, to participate in complex cascade reactions that rapidly build molecular complexity. nih.govrsc.org

Table 1: Examples of Cyclization Strategies Applicable to this compound

| Reaction Type | Catalyst/Reagents | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Base | Fused Lactams (5, 6, 7-membered rings) | organic-chemistry.org |

| Cobalt-Catalyzed Cyclization | CoBr₂, Ligand, Base, Carbodiimide | 3-(Imino)isoindolin-1-ones | mdpi.com |

| Cyclizative Cross-Coupling | Pd(OAc)₂ (with alkyne derivatives) | Fused Polyheterocyclic Systems | nih.gov |

Construction of Advanced Pharmaceutical Precursors and Scaffolds

The structural motifs present in this compound are frequently found in pharmacologically active molecules, making it a crucial precursor for drug discovery. The fluorinated benzamide unit is a recognized pharmacophore, and the bromine atom serves as a handle for introducing further complexity and diversity. evitachem.com

A notable example is the use of the closely related compound, 2-bromo-5-fluorobenzotrifluoride, as a key intermediate in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication used to treat prostate cancer. google.com This underscores the industrial relevance of the 2-bromo-5-fluoro-phenyl scaffold in producing high-value pharmaceutical agents. Similarly, other substituted benzamides are explored for a range of therapeutic applications, including anti-inflammatory and anticancer activities. evitachem.com

The compound serves as a building block for scaffolds that target a variety of biological systems. For example, ortho-substituted anilines, which can be synthesized from 2-bromobenzamides, are key structural elements in inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4). nih.gov The development of prodrugs, such as the amino acid ester prodrugs of 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole, demonstrates a sophisticated strategy where a benzimidazole (B57391) core (accessible from benzamide precursors) is modified to enhance metabolic stability and bioavailability. researchgate.net The synthesis of such complex molecules relies on the availability of versatile, functionalized starting materials like this compound.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Understanding the mechanism of action, metabolic fate, and pharmacokinetic profile of a drug candidate is paramount in pharmaceutical development. Isotopic labeling is an indispensable tool for these investigations, and this compound can be readily adapted for such studies. numberanalytics.comresearchgate.netmusechem.com

Compounds can be labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). acs.orgresearchgate.net These labeled analogs are chemically identical to the parent compound but can be easily traced and quantified in complex biological matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Two primary strategies can be envisioned for labeling this compound:

Direct Isotope Exchange: Protons on the aromatic ring or on the methyl groups of the amide could potentially be exchanged for deuterium under specific catalytic conditions (H/D exchange). researchgate.net

Synthesis from Labeled Precursors: A more common and precise approach is to build the molecule using starting materials that already contain the isotopic label. researchgate.net For example, using isotopically labeled dimethylamine (B145610) in the final amidation step would introduce the label specifically at the amide nitrogen or methyl groups.

These labeled analogs are crucial for:

ADME Studies: Tracing the absorption, distribution, metabolism, and excretion of a potential drug. musechem.com

Mechanistic Elucidation: Following the transformation of the molecule in a chemical reaction to understand the sequence of bond-forming and bond-breaking events. numberanalytics.comresearchgate.net

Target Engagement: Quantifying the binding of the molecule to its biological target.

The strategic placement of a deuterium atom can also be used to block sites of metabolism, a technique known as the "kinetic isotope effect," which can enhance a drug's half-life and reduce the formation of toxic metabolites. acs.org

Derivatization Strategies to Explore Chemical Diversity

A key feature of this compound is the C-Br bond, which acts as a versatile synthetic handle for a multitude of cross-coupling reactions. This allows for the systematic derivatization of the core structure, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose:

Suzuki-Miyaura Coupling: Reacting the bromo-compound with various aryl or heteroaryl boronic acids or esters provides access to a vast library of biaryl and heteroaryl-aryl compounds. nih.govnih.govmdpi.com This is one of the most widely used C-C bond-forming reactions in pharmaceutical synthesis.

Heck Coupling: The reaction with alkenes introduces alkenyl substituents.

Sonogashira Coupling: The coupling with terminal alkynes yields aryl-alkyne structures, which are themselves versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary or secondary amines, leading to substituted anilines.

Cyanation: The introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Beyond palladium catalysis, the bromine atom can also be displaced via nucleophilic aromatic substitution (SNAr) under certain conditions or be involved in copper-catalyzed coupling reactions. evitachem.comresearchgate.net It can also be exchanged for other functional groups via lithium-halogen exchange using organolithium reagents, creating a nucleophilic carbon center that can react with various electrophiles.

Table 2: Key Derivatization Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C-C (sp²-sp²) | Biaryls |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Styrenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Aryl Alkynes |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Arylamines |

Applications in Multi-Component Reactions and Divergent Synthesis

The structural complexity and functional group tolerance of this compound make it an ideal substrate for advanced synthetic strategies like multi-component reactions (MCRs) and divergent synthesis.

Multi-Component Reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. organic-chemistry.orgtcichemicals.com These reactions are highly efficient and atom-economical, making them attractive for generating libraries of diverse compounds for high-throughput screening. beilstein-journals.org Derivatives of this compound can be designed to participate in classic MCRs. For instance, after converting the bromo-substituent to an aldehyde, the resulting molecule could be a component in a Biginelli or Hantzsch reaction to create dihydropyrimidinones or dihydropyridines, respectively. tcichemicals.com

Divergent Synthesis aims to create a wide range of structurally distinct molecules from a single, common intermediate. This compound is an excellent starting point for such a strategy due to its multiple, orthogonally reactive sites.

Path A (C-Br Functionalization): As discussed previously, transition metal-catalyzed cross-coupling reactions at the C-Br bond can produce a vast array of derivatives.

Path B (Directed Ortho-Metalation): The N,N-dimethylbenzamide group is a well-known directed metalation group (DMG). Under the influence of a strong base like an organolithium reagent, deprotonation can occur at the position ortho to the amide (the C-3 position). The resulting lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.), introducing new substituents at a different position on the ring.

Path C (Amide Modification): The amide bond itself can be hydrolyzed to a carboxylic acid or reduced to a benzylamine, providing another layer of diversification.

By selectively choosing the reaction conditions, a chemist can steer the transformation of this compound down one of these divergent pathways, rapidly generating a collection of diverse molecular scaffolds from a single, readily available starting material.

Future Research Directions and Emerging Trends in 2 Bromo 5 Fluoro N,n Dimethylbenzamide Chemistry

Development of Novel and More Efficient Synthetic Pathways

While the synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzamide can be envisioned through classical methods, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. A primary precursor, 2-bromo-5-fluorobenzoic acid, is commercially available. sigmaaldrich.combldpharm.com The conversion of this acid to the corresponding N,N-dimethylamide is a critical step.

Future pathways may move beyond traditional methods, such as conversion to the acid chloride followed by reaction with dimethylamine (B145610), which often require harsh reagents like oxalyl chloride or thionyl chloride. chemicalbook.com Milder and more direct amidation techniques are an active area of research. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) represents a viable, albeit atom-uneconomical, alternative. A key trend is the development of catalytic direct amidation methods that avoid stoichiometric activating agents altogether, potentially using boron-based or other novel catalysts.

Another promising avenue is the exploration of synthetic routes starting from more readily available precursors, such as m-fluorobenzotrifluoride. A multi-step synthesis involving nitration, reduction of the nitro group to an amine, followed by diazotization and bromination has been reported for a related compound, 2-bromo-5-fluorobenzotrifluoride, showcasing a potential pathway to the 2-bromo-5-fluoroarene core. google.com Adapting such routes to produce 2-bromo-5-fluoroaniline (B94856) and subsequent carboxylation and amidation could offer an alternative and potentially more cost-effective approach.

Exploration of Undiscovered Reactivity and Functional Group Transformations

The presence of both bromine and fluorine atoms on the aromatic ring, along with the N,N-dimethylamide group, offers a multitude of possibilities for further functionalization. The carbon-bromine bond is a key handle for a wide array of cross-coupling reactions.

Future research will undoubtedly focus on leveraging this reactivity in well-established palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: To introduce new carbon-carbon bonds by reacting with various boronic acids and esters. This would allow for the synthesis of a diverse library of biaryl compounds. The use of modern palladium catalysts and ligands is known to be effective for the coupling of ortho-substituted bromoanilines. nih.govtcichemicals.comsigmaaldrich.com

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a range of primary and secondary amines, anilines, or even ammonia (B1221849) surrogates. chemspider.com This is a powerful tool for building complex molecules with potential pharmaceutical applications.

Ullmann-type Reactions: Copper-catalyzed coupling reactions, including the Ullmann condensation, could be explored for the formation of C-O, C-S, and C-N bonds, further expanding the accessible chemical space. organic-chemistry.orgresearchgate.netresearchgate.net

The N,N-dimethylamide group is a known directed metalation group (DMG), capable of directing ortho-lithiation. researchgate.net However, the presence of the ortho-bromo substituent complicates this. Future investigations could explore the regioselectivity of metalation reactions, potentially leading to functionalization at the C6 position.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing chemical manufacturing and drug discovery by offering enhanced safety, reproducibility, and efficiency. researchgate.netbohrium.com The synthesis of this compound and its derivatives is well-suited for these technologies.

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing a continuous, multi-step synthesis of the target compound and its analogs. This would involve pumping reagents through a series of reactors, each performing a specific chemical transformation. Such a system could integrate synthesis, work-up, and purification, significantly reducing manual handling and production time. nus.edu.sg

Automated Library Generation: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives for high-throughput screening. syrris.comyoutube.com By systematically varying the coupling partners in reactions like the Suzuki or Buchwald-Hartwig couplings, a large number of analogs can be synthesized and tested for biological activity or material properties.

These automated approaches will accelerate the discovery of new applications for this chemical scaffold.

Structure-Reactivity Relationship Studies for Future Analog Design

A systematic investigation into the structure-reactivity relationships (SAR) and quantitative structure-activity relationships (QSAR) of this compound derivatives is crucial for the rational design of new functional molecules.

Future research will likely employ a combination of experimental and computational methods:

Systematic Analog Synthesis: Preparing a series of analogs where the substituents on the aromatic ring are systematically varied. For example, replacing the bromine with other halogens or pseudohalogens, or introducing different functional groups at the C6 position via ortho-metalation.

Computational Modeling: Using computational chemistry to model the electronic properties, conformation, and reactivity of the parent compound and its analogs. This can help to rationalize observed reactivity and predict the properties of yet-to-be-synthesized molecules.

QSAR Studies: Developing QSAR models that correlate the structural features of the benzamide (B126) derivatives with their biological activity or material properties. mdpi.comnih.govjppres.comnih.govunair.ac.id This will enable the in-silico design of new analogs with enhanced performance characteristics.

Investigation into its Role in Materials Science Applications (e.g., as a monomer or ligand component)

The unique combination of a halogenated aromatic core and a coordinating amide group makes this compound an interesting candidate for applications in materials science.

Future research directions in this area include:

Monomer for High-Performance Polymers: After conversion of the bromo-substituent to an amino group, the resulting diamine could serve as a monomer for the synthesis of high-performance polymers like polyamides and polyimides. mdpi.commdpi.comnih.govnih.gov The incorporation of fluorine is known to enhance properties such as thermal stability, solubility, and optical transparency, while lowering the dielectric constant. kpi.ua Halogenated polymers are also used to improve flame retardancy. bohrium.com

Ligand for Metal-Organic Frameworks (MOFs): The N,N-dimethylbenzamide moiety can act as a ligand for the construction of MOFs. rsc.orgresearchgate.net The bromo and fluoro substituents could be used to tune the electronic properties and porosity of the resulting framework. Furthermore, the bromo group could serve as a reactive handle for post-synthetic modification of the MOF.

Component in Functional Coordination Networks: The ability of the amide group to coordinate with metal ions could be exploited in the design of functional coordination polymers with interesting magnetic, optical, or catalytic properties. mdpi.com

The exploration of this compound in these areas could lead to the development of novel materials with advanced properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-5-fluoro-N,N-dimethylbenzamide?

A multi-step approach is often employed:

- Bromination and fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution, optimizing reaction conditions (e.g., Lewis acid catalysts, temperature) to enhance regioselectivity.

- Amidation : React the substituted benzoic acid derivative with dimethylamine using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF, THF).

- AI-assisted planning : Tools leveraging databases (e.g., Reaxys, Pistachio) predict feasible routes by scoring precursor availability and reaction plausibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR resolve substituent positions and confirm dimethylamide regiochemistry. Solvent-induced chemical shifts (e.g., in CD vs. CDCl) must be accounted for .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and halogen isotopic patterns.

- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and C-Br/F vibrations.

Q. How do bromo and fluoro substituents influence the benzamide’s electronic properties?

- Bromine acts as a weakly electron-withdrawing group via inductive effects, while fluorine’s strong electronegativity polarizes the aromatic ring.

- Combined, these substituents direct electrophilic attacks to specific positions (e.g., para to fluorine) and stabilize intermediates in substitution reactions .

Q. What challenges arise in chromatographic separation of N,N-dimethylbenzamide derivatives?

- Tertiary amides like N,N-dimethylbenzamide exhibit lower retention indices compared to primary/secondary analogs due to reduced hydrogen bonding.

- Optimize mobile phases (e.g., acetonitrile/water gradients) and consider HILIC or reverse-phase columns for improved resolution .

Advanced Research Questions

Q. How can computational methods predict reactivity in substitution reactions of this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Transition state modeling (e.g., using B3LYP/6-31G*) predicts activation barriers for bromine displacement .

- Molecular docking : Assess steric hindrance from dimethylamide groups in ligand-receptor interactions .

Q. What strategies enhance regioselective functionalization of this compound?

- Steric control : Use bulky ligands (e.g., Pd(PPh)) in cross-coupling reactions to direct substitutions away from the dimethylamide group.

- Electronic control : Activate specific positions via directing groups (e.g., carbonyl in amides) during C-H functionalization. Crystal structure data (e.g., X-ray) validate substituent orientations .

Q. How do solvent effects impact NMR analysis of N,N-dimethylbenzamide derivatives?

- Solvent polarity alters chemical shifts; for example, aromatic protons in CD exhibit upfield shifts (~0.5 ppm) compared to CDCl.

- Solvent-induced shifts (s.i.c.s.) must be standardized for accurate structural assignments (Table 1 in ).

Q. What modifications to the benzamide core improve biological activity in drug discovery?

- Trifluoromethylation : Enhances metabolic stability and lipophilicity (e.g., BMS-776532 in glucocorticoid receptor modulation).

- Heterocyclic appendages : Introduce pyrimidine or triazole moieties via Suzuki coupling to target specific enzymes .

Methodological Notes

- Contradictions : Synthetic yields for bromination vary with catalyst choice (e.g., FeBr vs. AlCl), necessitating optimization.

- Validation : Cross-reference computational predictions (e.g., DFT) with experimental kinetics to refine reaction models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.